molecular formula C8H13NOS B1625050 5-(2-Ethoxyethyl)-4-methylthiazole CAS No. 853261-35-5

5-(2-Ethoxyethyl)-4-methylthiazole

Cat. No.: B1625050
CAS No.: 853261-35-5
M. Wt: 171.26 g/mol
InChI Key: BUWIEFPZTJPFAZ-UHFFFAOYSA-N
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Description

5-(2-Ethoxyethyl)-4-methylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by an ethoxyethyl group attached to the fifth carbon and a methyl group attached to the fourth carbon of the thiazole ring. It is known for its distinctive odor and is often used in flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyethyl)-4-methylthiazole typically involves the reaction of 2-ethoxyethylamine with 2-bromo-4-methylthiazole. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyethyl)-4-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the thiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with different functional groups.

Scientific Research Applications

5-(2-Ethoxyethyl)-4-methylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the flavor and fragrance industry for its distinctive odor.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyethyl)-4-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The ethoxyethyl and methyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A solvent with similar ethoxyethyl functionality.

    4-Methylthiazole: A simpler thiazole derivative without the ethoxyethyl group.

    5-Methylthiazole: Another thiazole derivative with a different substitution pattern.

Uniqueness

5-(2-Ethoxyethyl)-4-methylthiazole is unique due to the presence of both ethoxyethyl and methyl groups on the thiazole ring. This combination imparts distinct chemical and physical properties, making it valuable in specific applications such as flavor and fragrance formulation.

Properties

IUPAC Name

5-(2-ethoxyethyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-3-10-5-4-8-7(2)9-6-11-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWIEFPZTJPFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460444
Record name 5-(2-ETHOXYETHYL)-4-METHYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853261-35-5
Record name 5-(2-ETHOXYETHYL)-4-METHYLTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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